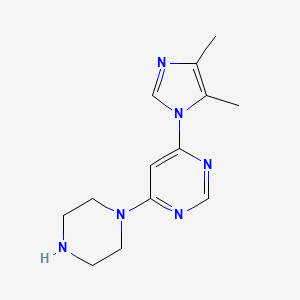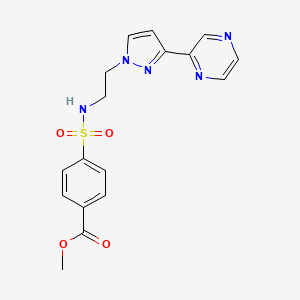![molecular formula C17H18N4O2 B2690554 methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 881473-84-3](/img/structure/B2690554.png)
methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as CPQ, is a chemical compound that has been studied for its potential use in medicinal chemistry. It has been found to have promising applications in the treatment of various diseases, including cancer and neurological disorders. In
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a crucial area of research in organic chemistry due to their potential applications in drug discovery and material science. The compound serves as a precursor or an intermediate in the synthesis of pyrrolo-, indolo-, and quinoxaline derivatives, which are of significant interest due to their biological and photophysical properties. For instance, studies have shown the development of methods for the facile synthesis of pyrrolo[1,2-a]quinoxalines, indicating the utility of similar compounds in creating complex heterocyclic structures that could have applications in creating novel pharmaceuticals or materials with unique properties (Wang et al., 2015).
Application in Medicinal Chemistry
In medicinal chemistry, the structural motif of quinoxaline is frequently explored for its pharmacological potentials. Quinoxaline derivatives, similar to methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, are synthesized and investigated for their spectroscopic properties, crystal structure, and potential biological activities. These compounds often serve as key scaffolds in the development of new therapeutic agents, highlighting the importance of such chemical entities in drug discovery processes. Research on the synthesis and characterization of tricarbonylrhenium(I) chloride complexes carrying functionalized quinoxalines exemplifies the intersection of inorganic chemistry and medicinal research, suggesting the versatility of these compounds in developing diagnostic or therapeutic agents (Veroni et al., 2008).
Catalytic Applications
The compound's utility extends to catalytic applications, where it may be involved in transformations leading to novel synthesis pathways. For example, the development of catalyst-free synthesis methods for related heterocyclic compounds demonstrates the ongoing research into more sustainable and efficient chemical processes. These advancements not only pave the way for creating novel compounds with potential applications in various industries but also contribute to the development of green chemistry practices by reducing the reliance on heavy metals and toxic reagents in synthesis processes (Wu et al., 2017).
Propiedades
IUPAC Name |
methyl 2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-17(22)13-14-16(20-12-9-5-4-8-11(12)19-14)21(15(13)18)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYWLSYWVLXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)


![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)
![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)
![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)